Evidence Item 1: KDM4 Lysine Demethylase Inhibition — Benzimidazole-Pyrazolone Scaffold Validated as One of Only Two Hit Series from a High-Throughput Screen Against the KDM4E Isoform
In a high-throughput screen of the ChemBioNet small molecule library against the human KDM4E isoform, the benzimidazole pyrazolone scaffold was identified as one of only two validated hit chemotypes (the other being 8-hydroxyquinoline) [1]. The benzimidazole pyrazolone hits displayed IC50 values in the low micromolar range in the primary enzymatic assay, were validated as active by an orthogonal enzyme-linked immunosorbent assay (ELISA), exhibited moderate selectivity toward the KDM4 subfamily over other KDMs, and demonstrated antiproliferative effects in cellular models of prostate cancer (PCa) at subcytotoxic concentrations while maintaining the transcriptionally silent histone H3K9me3 epigenetic mark [1]. A subsequent structure-activity relationship (SAR) study demonstrated that a benzyl-substituted variant (compound 30) inhibited KDM4E with an IC50 of 20 μM and exhibited improved cell permeability and PCa cell killing at low micromolar concentrations [2]. This provides a clear baseline for structure-based procurement: the unsubstituted parent scaffold 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-5(4H)-one is the validated starting point for KDM4 inhibitor development, with the benzyl-substituted analog offering a benchmark for potency improvement through chemical elaboration.
| Evidence Dimension | KDM4E enzymatic inhibition (IC50, primary HTS) and selectivity profile |
|---|---|
| Target Compound Data | Benzimidazole pyrazolone scaffold hits: IC50 in low micromolar range (exact values from HTS); validated by orthogonal ELISA; moderate KDM4 subfamily selectivity; antiproliferative in PCa cells at subcytotoxic concentrations |
| Comparator Or Baseline | 8-Hydroxyquinoline scaffold (co-identified in same HTS): also IC50 in low micromolar range; benzyl-substituted benzimidazole pyrazolone (compound 30): KDM4E IC50 = 20 μM; improved cellular potency |
| Quantified Difference | Only 2 scaffolds validated from entire ChemBioNet library; benzimidazole pyrazolone scaffold showed tractable SAR with ~20 μM IC50 for optimized analog vs. unoptimized HTS hits; selectivity maintained toward KDM4 subfamily |
| Conditions | In vitro enzymatic assay: recombinant human KDM4E isoform; orthogonal ELISA validation; cellular assays: prostate cancer cell lines (PCa models); histone H3K9me3 methylation maintenance assay |
Why This Matters
For procurement decisions in epigenetic drug discovery, this scaffold is one of only two chemically validated starting points for KDM4 inhibition, and the quantitative SAR trajectory (from low µM HTS hits to 20 µM optimized lead) provides a benchmark for evaluating synthetic derivatives.
- [1] Carter DM, et al. Identification of a Novel Benzimidazole Pyrazolone Scaffold That Inhibits KDM4 Lysine Demethylases and Reduces Proliferation of Prostate Cancer Cells. SLAS Discov. 2017 Aug;22(7):801-812. doi: 10.1177/2472555217699157. PMID: 28346812. View Source
- [2] Carter DM, Specker E, Małecki PH, Przygodda J, Dudaniec K, Weiss MS, Heinemann U, Nazaré M, Gohlke U. Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. J Med Chem. 2021 Oct 14;64(19):14266-14282. doi: 10.1021/acs.jmedchem.1c00693. PMID: 34555281. View Source
